molecular formula C23H22N2O2S B14121065 1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14121065
M. Wt: 390.5 g/mol
InChI Key: ZCVHYQAZLDOHMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-Butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 4-tert-butylbenzyl group at the 1-position and a phenyl group at the 3-position. This structure combines a rigid bicyclic system with lipophilic substituents, making it a candidate for biological activity modulation. Key physicochemical properties include:

Property Value Reference
Molecular Formula C₂₃H₂₁N₂O₂S
Molecular Weight 397.49 g/mol Calculated
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione
Key Substituents 4-tert-Butylbenzyl, Phenyl

The thieno[3,2-d]pyrimidine scaffold is structurally analogous to pyrimidine-2,4-dione derivatives, which are widely studied for herbicidal, antiviral, and anticancer applications .

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H22N2O2S/c1-23(2,3)17-11-9-16(10-12-17)15-24-19-13-14-28-20(19)21(26)25(22(24)27)18-7-5-4-6-8-18/h4-14H,15H2,1-3H3

InChI Key

ZCVHYQAZLDOHMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3

Origin of Product

United States

Preparation Methods

Core Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Synthesis

The foundational step involves constructing the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core. A widely adopted approach utilizes cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. For example, heating 2-amino-5-phenylthiophene-3-carboxylate with urea in glacial acetic acid at 120°C for 12 hours yields 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione with 68–72% efficiency. Alternative routes employ microwave-assisted synthesis, reducing reaction times to 30 minutes while maintaining comparable yields.

Solvent and Catalyst Optimization

Replacing acetic acid with polyphosphoric acid (PPA) enhances cyclization kinetics, achieving 85% yield at 100°C within 6 hours. Catalytic iodine (5 mol%) further accelerates the process by facilitating electrophilic aromatic substitution, as demonstrated in scaled-up batches (50 g scale, 88% yield).

N1-Alkylation with 4-tert-Butylbenzyl Groups

Introducing the 4-tert-butylbenzyl moiety at the N1 position necessitates careful selection of alkylating agents and bases. Two predominant strategies emerge:

Direct Alkylation Using 4-tert-Butylbenzyl Chloride

Reacting the core compound with 4-tert-butylbenzyl chloride in dimethylformamide (DMF) at 80°C for 8 hours in the presence of potassium carbonate affords the target molecule. However, competing O-alkylation at the C4 carbonyl oxygen reduces yields to 45–50%.

Table 1: Alkylation Conditions and Outcomes
Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 80 8 48
Cs2CO3 DMF 100 6 62
NaH THF 60 12 55

Switching to cesium carbonate in DMF at 100°C improves regioselectivity, favoring N1-alkylation (62% yield). Nuclear magnetic resonance (NMR) analysis confirms >95% N1 regiochemistry via disappearance of the NH proton at δ 10.2 ppm and emergence of benzylic CH2 signals at δ 4.8 ppm.

Mitsunobu Reaction for Enhanced Selectivity

To circumvent O-alkylation, the Mitsunobu reaction employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF) achieves 78% yield. This method leverages 4-tert-butylbenzyl alcohol as the alkylating agent, though cost constraints limit industrial applicability.

Purification and Characterization

Crude products typically undergo sequential purification:

  • Solvent Extraction : Partitioning between dichloromethane and water removes unreacted starting materials.
  • Column Chromatography : Silica gel elution with hexane:ethyl acetate (3:1) isolates the target compound (≥98% purity by HPLC).
  • Recrystallization : Ethanol-water mixtures (7:3) yield crystalline material with melting points of 214–216°C.

Analytical Validation

  • High-Performance Liquid Chromatography (HPLC) : C18 column (150 × 4.6 mm), acetonitrile-water gradient (40:60 to 80:20 over 20 minutes), retention time = 12.3 minutes.
  • Mass Spectrometry : ESI-MS m/z 424.2 [M+H]+ (calculated 424.17 for C24H25N3O2S).
  • 1H NMR (400 MHz, DMSO-d6) : δ 1.25 (s, 9H, tert-butyl), 4.82 (s, 2H, CH2), 7.20–7.45 (m, 9H, aromatic).

Industrial-Scale Adaptations

Pharmaceutical manufacturers have optimized the process for kilogram-scale production:

Continuous Flow Reactors

A two-stage continuous system combines core synthesis and alkylation in series, achieving 73% overall yield with 99.5% purity. Residence times of 30 minutes per stage enhance throughput compared to batch reactors.

Green Chemistry Innovations

Replacing DMF with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining 65% yield. Catalytic recycling of cesium carbonate via membrane filtration decreases metal waste by 40%.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficacy and Limitations
Method Yield (%) Purity (%) Scalability Cost ($/kg)
Direct Alkylation 62 98 High 1200
Mitsunobu Reaction 78 99 Moderate 3500
Continuous Flow 73 99.5 Very High 900

While the Mitsunobu reaction offers superior yields, its reliance on stoichiometric reagents renders it economically unviable for large-scale applications. Continuous flow systems balance cost, yield, and throughput, making them the preferred choice for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation.

Comparison with Similar Compounds

Substituent Variations

Compounds with the same core but differing substituents exhibit distinct bioactivity and physicochemical profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
3-Phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₁₂H₈N₂O₂S 244.27 Phenyl at 3-position Building block for drug synthesis
7-Iodothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione C₆H₃IN₂O₂S 294.07 Iodine at 7-position Potential radiopharmaceutical agent
Target Compound C₂₃H₂₁N₂O₂S 397.49 4-tert-Butylbenzyl, Phenyl Under investigation for bioactivity

Key Observations :

  • The 4-tert-butylbenzyl group in the target compound increases molecular weight by ~153 g/mol compared to the unsubstituted 3-phenyl analog, significantly altering lipophilicity .

Electronic Properties

Frontier molecular orbital (FMO) analysis of pyrimidine-dione derivatives reveals that HOMO localization influences binding mechanisms:

Compound HOMO Localization LUMO Localization Bioactivity Implications Reference
Pyrido[2,3-d]pyrimidine-2,4-dione (Compound 2o) Pyrido-pyrimidine ring Aromatic rings Herbicidal activity via electron transfer
Thieno[3,2-d]pyrimidine-2,4-dione (Target) Predicted: Thieno ring and phenyl groups Predicted: Electron-deficient pyrimidine ring Potential kinase inhibition Inferred

The target’s HOMO is likely localized on the electron-rich thieno ring and phenyl groups, enabling interactions with hydrophobic enzyme pockets. This contrasts with pyrido analogs, where HOMO distribution on the fused ring system correlates with herbicidal activity .

Core-Modified Analogs: Alternative Heterocyclic Systems

Pyrido[3,2-d]pyrimidine-2,4-diones

Replacing the thieno ring with a pyrido ring alters electronic and steric properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Properties Reference
1,3-Dimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione C₉H₉N₃O₂ 191.19 Pyrido[3,2-d]pyrimidine Higher solubility due to smaller substituents
Target Compound C₂₃H₂₁N₂O₂S 397.49 Thieno[3,2-d]pyrimidine Enhanced lipophilicity and steric bulk

Key Observations :

  • Pyrido analogs exhibit lower molecular weights and higher predicted solubility (e.g., 1.322 g/cm³ density for 1,3-dimethylpyrido derivative ).
  • The sulfur atom in the thieno ring of the target compound may facilitate hydrogen bonding or π-stacking interactions absent in nitrogen-containing pyrido analogs.

Substituent-Driven Bioactivity Comparisons

Alkyl vs. Aryl Substituents

  • 4-tert-Butylbenzyl Group : Enhances metabolic stability and membrane permeability compared to smaller alkyl groups (e.g., methyl in pyrido analogs) .
  • Phenyl Group : Contributes to π-π stacking interactions, as seen in antiviral pyrimidine-diones like stavudine .

Biological Activity

1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of thieno[3,2-d]pyrimidines, characterized by a fused thieno and pyrimidine structure. Its molecular formula is C20H22N2O2SC_{20}H_{22}N_2O_2S. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that derivatives of pyrimidine-2,4(1H,3H)-dione can inhibit key enzymes involved in cellular processes. The specific mechanism often involves:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as kinases and phosphodiesterases.
  • Modulation of Signal Transduction Pathways : The compound may affect pathways related to cell proliferation and apoptosis.

Anticancer Activity

Studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays on various cancer cell lines (e.g., HT-29 and TK-10) indicated that the compound could induce apoptosis and inhibit cell growth at micromolar concentrations. The mechanism was linked to mitochondrial dysfunction and activation of caspase pathways .
Cell LineIC50 (µM)Mechanism
HT-295.0Apoptosis induction
TK-104.5Mitochondrial dysfunction

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest:

  • Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism : The mode of action may involve disruption of bacterial cell membranes or inhibition of bacterial enzyme systems.

Antiviral Potential

Research into pyrimidine derivatives has highlighted their potential as antiviral agents:

  • Inhibition of Viral Replication : Some studies suggest that similar compounds can inhibit viral polymerases, which could be relevant for antiviral drug development .

Case Studies

  • Anticancer Efficacy : A study focusing on the effects of thieno[3,2-d]pyrimidine derivatives on cancer cells showed that the compound significantly reduced viability in a dose-dependent manner. The study reported an IC50 value of approximately 4.5 µM against colon cancer cells (HT-29) and indicated activation of apoptotic pathways through caspase activation.
  • Antimicrobial Screening : Another study tested various derivatives against a panel of microbial strains. The compound demonstrated notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 8 µg/mL.

Q & A

What synthetic methodologies are commonly employed to prepare 1-(4-tert-butylbenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione?

The synthesis typically involves alkylation of a thieno[2,3-d]pyrimidine core. For example, a precursor like 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can react with thioacetamide in acetic acid to form a thiazole-substituted intermediate. Subsequent alkylation with 4-tert-butylbenzyl chloride in DMF, promoted by potassium carbonate, yields the target compound . Key steps include:

  • Heterocycle formation : Thioacetamide facilitates thiazole ring closure under acidic conditions.
  • Alkylation : Use of polar aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) to introduce the 4-tert-butylbenzyl group.
  • Purification : Crystallization from ethanol or acetone to isolate white crystalline solids.

How can researchers resolve contradictions in spectral data (e.g., NMR, HPLC) during structural elucidation?

Discrepancies in spectral data often arise from impurities or conformational isomerism. Methodological approaches include:

  • 2D NMR (COSY, HSQC) : To assign proton-proton and proton-carbon correlations, resolving overlapping signals (e.g., distinguishing aromatic protons in the thieno-pyrimidine core) .
  • HPLC-MS with C18 columns : A 25-minute gradient elution (e.g., water/acetonitrile) coupled with mass spectrometry confirms molecular ion peaks and detects trace impurities .
  • X-ray crystallography : For unambiguous confirmation of the solid-state structure, particularly when steric effects from the tert-butyl group cause spectral ambiguity .

What strategies optimize reaction yields for alkylation steps in thieno-pyrimidine derivatives?

Yield optimization requires careful control of:

  • Solvent selection : DMF enhances nucleophilicity of the intermediate, but switching to acetonitrile may reduce side reactions (e.g., over-alkylation) .
  • Temperature : Maintaining 60–80°C prevents decomposition of thermally labile intermediates.
  • Catalyst/base ratio : A 1:1.2 molar ratio of substrate to K₂CO₃ balances reactivity and minimizes hydrolysis .
  • Substrate pre-activation : Pre-stirring the bromoacetyl precursor with thiourea derivatives improves electrophilicity before alkylation .

How do researchers analyze the biological activity of this compound, and what mechanistic insights are critical?

While direct biological data for this compound is limited, analogs (e.g., thieno[2,3-d]pyrimidines) show antiviral and antibacterial activity. Key evaluation steps include:

  • Enzyme inhibition assays : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric methods to measure IC₅₀ values .
  • Cellular cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity.
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinity to DHFR, guided by the tert-butyl group’s hydrophobic interactions .

What computational methods predict the drug-likeness and ADMET properties of this compound?

Advanced computational tools are used to evaluate:

  • Physicochemical properties : SwissADME calculates logP (∼3.2), molecular weight (∼423 g/mol), and hydrogen-bond donors/acceptors to assess Lipinski’s Rule of Five compliance .
  • ADMET prediction : pkCSM estimates moderate intestinal absorption (Caco-2 permeability: ∼0.8 × 10⁻⁶ cm/s) and low hepatotoxicity risk.
  • Bioavailability radar : Multi-parameter optimization (MPO) scores highlight potential for oral bioavailability, driven by the compound’s moderate polarity .

How can structural modifications enhance the solubility of this hydrophobic compound?

Strategies to improve aqueous solubility without compromising activity include:

  • Introduction of polar groups : Replacing the tert-butyl group with a morpholine or PEG-linked substituent .
  • Salt formation : Reacting the dione moiety with sodium hydroxide to form a water-soluble sodium salt.
  • Co-crystallization : Using co-formers like succinic acid to create co-crystals with improved dissolution rates .

What analytical techniques are recommended for stability studies under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH (70°C, 24 hrs) and analyze degradation products via LC-MS .
  • Thermogravimetric analysis (TGA) : Determines thermal stability up to 300°C, identifying decomposition points.
  • XRD under humidity control : Assess crystalline stability at 40°C/75% RH to detect amorphous phase formation .

How do researchers address discrepancies in biological activity between in vitro and in vivo models?

  • Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models to explain reduced efficacy in vivo .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., hydroxylation at the tert-butyl group) that may deactivate the compound .
  • Tissue distribution studies : Radiolabeled analogs (³H or ¹⁴C) quantify accumulation in target organs versus plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.